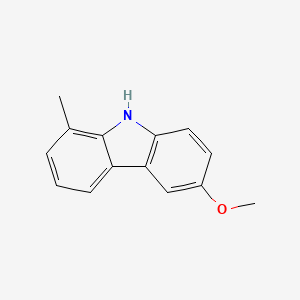

6-Methoxy-1-methyl-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

62334-19-4 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

6-methoxy-1-methyl-9H-carbazole |

InChI |

InChI=1S/C14H13NO/c1-9-4-3-5-11-12-8-10(16-2)6-7-13(12)15-14(9)11/h3-8,15H,1-2H3 |

InChI Key |

ANTBALLGAONSHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)C=CC(=C3)OC |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 6-Methoxy-1-methyl-9H-carbazole molecule can be determined.

The ¹H NMR spectrum of a carbazole (B46965) derivative provides characteristic signals for aromatic, methoxy (B1213986), and methyl protons. For a compound like this compound, one would expect to see distinct signals corresponding to the protons on the carbazole ring system, the methoxy group, and the methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

To illustrate, the ¹H NMR spectrum of the related compound N-methylcarbazole shows characteristic aromatic proton signals between 7.2 and 8.1 ppm and a singlet for the N-methyl protons around 3.8 ppm. chemicalbook.com For this compound, the methoxy group protons would likely appear as a singlet around 3.9 ppm, while the C1-methyl protons would also be a singlet at approximately 2.5 ppm. The aromatic protons would exhibit a complex splitting pattern in the range of 7.0-8.0 ppm, with their specific chemical shifts and coupling constants being dependent on their position relative to the methoxy and methyl substituents.

Table 1: Representative ¹H NMR Data for a Substituted Carbazole Derivative (Data based on analogous carbazole structures)

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Methyl (-CH₃) | ~2.5 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the carbazole ring are typically found between 110 and 140 ppm. The carbon of the methoxy group would resonate around 55-60 ppm, and the methyl carbon would appear at a higher field, around 15-20 ppm.

For instance, in a related compound, 1,4-dimethoxy-9H-carbazole-3-carbaldehyde, the aromatic carbons appear in the range of 95-150 ppm, and the methoxy carbons are observed around 56 and 61 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for a Substituted Carbazole Derivative (Data based on analogous carbazole structures)

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 110 - 145 |

| Aromatic C-N | ~140 |

| Aromatic C-O | ~155 |

| Methoxy C (-OCH₃) | ~55 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing carbazole alkaloids. researchgate.net It typically produces a protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. For this compound (C₁₄H₁₃NO), the expected molecular weight is 211.26 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at m/z 212.1.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would confirm the molecular formula C₁₄H₁₃NO by matching the measured mass to the calculated exact mass.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated molecule. The fragmentation of carbazole alkaloids often involves characteristic losses of small neutral molecules or radicals.

A plausible fragmentation pathway for [M+H]⁺ of this compound could involve the initial loss of a methyl radical (•CH₃) from the methoxy group or the C1-methyl group, leading to fragment ions at m/z 197.1 or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group, resulting in an ion at m/z 182.1. Further fragmentation of the carbazole ring system could also occur, providing additional structural information. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For carbazole derivatives, this technique is crucial for understanding how substituent groups influence the molecular packing and intermolecular interactions in the solid state.

In another related compound, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the molecule is essentially planar, with the dihedral angle between the two benzene (B151609) rings being approximately 2°. nih.gov The crystal structure is stabilized by both intramolecular O—H⋯O hydrogen bonds and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov These examples highlight the near-planar nature of the carbazole core and the importance of substituent-driven intermolecular forces in dictating the solid-state architecture. It is reasonable to infer that this compound would also possess a largely planar carbazole skeleton, with the methoxy and methyl groups influencing the crystal packing through van der Waals forces and potentially weak hydrogen bonds.

Table 1: Crystallographic Data for Related Carbazole Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle | Ref. |

| 9-(4-Methoxyphenyl)-9H-carbazole | Orthorhombic | Pbca | 1.73 (12)° (between carbazole benzene rings) | iucr.orgresearchgate.net |

| 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | Monoclinic | P2₁/c | ~2° (between carbazole benzene rings) | nih.gov |

This table is provided for illustrative purposes based on related compounds, as specific data for this compound was not found.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of carbazole and its derivatives is characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic system.

For the parent 9H-carbazole, typical absorption bands are observed in the UV region. nist.gov The introduction of substituents like methoxy and methyl groups can cause shifts in these absorption bands (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) and changes in their intensities.

Studies on various carbazole derivatives show that absorption spectra typically exhibit intense bands in the UV region. researchgate.net For instance, some carbazole-based dyes show peaks between 340 and 360 nm, which are attributed to intramolecular charge transfer (ICT). researchgate.net The spectrum of 9-methyl-9H-carbazole shows absorption maxima at several wavelengths, indicating multiple electronic transitions. nist.gov It is anticipated that this compound would display a UV-Vis spectrum characteristic of a substituted carbazole, with the methoxy group likely inducing a slight red shift in the absorption bands compared to the unsubstituted carbazole due to its electron-donating nature.

Table 2: UV-Vis Absorption Data for 9-Methyl-9H-carbazole

| Wavelength (nm) | Logarithm of Molar Absorptivity (log ε) |

| ~235 | ~4.5 |

| ~255 | ~4.2 |

| ~295 | ~4.2 |

| ~330 | ~3.5 |

| ~345 | ~3.4 |

Data is for the related compound 9-methyl-9H-carbazole and is sourced from the NIST WebBook. nist.gov

Fluorescence and Photoluminescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. Upon absorption of light, a molecule is promoted to an excited state. Fluorescence is the emission of light as the molecule returns to its ground electronic state.

Carbazole and its derivatives are well-known for their fluorescent properties. researchgate.net The position and intensity of the emission peak, as well as the fluorescence quantum yield, are sensitive to the molecular structure and the local environment. The carbazole nucleus itself is a strong fluorophore. nih.gov

Research on derivatives of 9-phenyl-9H-carbazole with methoxy substituents has shown that these groups can significantly influence the photoluminescence quantum yields (PLQY). researchgate.netnih.gov In some cases, the PLQY of non-doped solid films of these compounds were much higher than in solution, a phenomenon known as aggregation-enhanced emission. nih.gov Specifically, compounds with methoxy groups at the C-3 and C-6 positions of the carbazole moiety exhibited the highest solid-state PLQY. researchgate.netnih.gov This suggests that this compound would likely be a fluorescent compound, with its emission properties being influenced by the positions of the methoxy and methyl groups. The emission is expected to be in the blue or blue-green region of the spectrum, typical for many carbazole derivatives.

Advanced Vibrational Spectroscopy Applications (e.g., IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and providing a "fingerprint" of a specific compound.

The IR spectrum of a carbazole derivative will show characteristic peaks for the functional groups present. For this compound, one would expect to see:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the carbazole ring.

Aromatic C-H stretch: Peaks typically above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks for the methyl group, usually just below 3000 cm⁻¹.

C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong peak for the methoxy group, typically in the 1000-1300 cm⁻¹ range.

C-N stretch: Vibrations in the 1200-1350 cm⁻¹ region.

The NIST WebBook provides an IR spectrum for 9-methyl-9H-carbazole, which shows characteristic aromatic and aliphatic C-H stretching vibrations. nist.gov Similarly, the IR spectrum of the parent 9H-carbazole is also well-documented. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. A study on isomeric hexenyl methyl ethers demonstrated that Raman spectroscopy can be useful for determining the stereochemistry and location of double bonds and methoxy groups. researchgate.net For this compound, Raman spectroscopy would be sensitive to the vibrations of the carbazole ring system and the attached functional groups, providing a detailed vibrational fingerprint.

Table 3: Expected IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (Methyl) | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Methoxy) | Stretch | 1000 - 1300 |

| C-N | Stretch | 1200 - 1350 |

Computational and Theoretical Investigations of 6 Methoxy 1 Methyl 9h Carbazole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules. These methods provide a foundational understanding of a compound's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

The introduction of substituents, such as a methoxy (B1213986) or methyl group, significantly influences the electronic structure. Methoxy groups, being electron-donating, tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can enhance the hole-transporting properties of the material. worldscientific.com Conversely, the position of these substituents can fine-tune the electronic properties, affecting both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. worldscientific.com For instance, studies on N-substituted carbazoles, including 9-methylcarbazole, have shown that the substituent on the nitrogen atom can alter the π-π stacking distances and intermolecular interactions in dimers, which is crucial for their application in materials science. rsc.org

Molecular Orbital Analysis

Molecular orbital analysis provides a visual and energetic map of the electrons within a molecule. The HOMO and LUMO are of particular interest as they are primarily involved in chemical reactions and electronic transitions.

In 9H-carbazole, the HOMO is typically distributed over the entire carbazole (B46965) ring system, while the LUMO is also delocalized across the aromatic framework. nih.gov A study on carbazole oligomers showed that the monomer HOMO has a significant contribution from the nitrogen atom. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's electronic properties, such as its absorption and emission spectra.

For substituted carbazoles, the nature and position of the substituent can alter the distribution and energy of these frontier orbitals. In a study of 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole, DFT calculations were used to determine the HOMO and LUMO, which were then correlated with the compound's observed antimicrobial and antioxidant activities. tandfonline.comnih.gov Similarly, for 9-p-tolyl-9H-carbazole-3-carbaldehyde, time-dependent DFT was used to compute the absorption spectra, showing good agreement with experimental results. nih.gov These examples underscore the power of molecular orbital analysis in predicting the photophysical properties of carbazole derivatives.

Table 1: Representative Frontier Molecular Orbital Energies of Carbazole Analogues

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 9H-Carbazole | B3LYP/6-31G* | -5.31 | -0.63 | 4.68 | nih.gov |

| 9-methylcarbazole | ωB97X-D/6-311++G(d,p) | - | - | - | rsc.org |

| 3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazole | CAM-B3LYP | - | - | - | worldscientific.comresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and interactions with its environment.

While specific MD simulation studies focused on the conformational analysis of 6-Methoxy-1-methyl-9H-carbazole or its immediate analogues are not readily found in the reviewed literature, the application of MD to similar heterocyclic systems is well-documented. For instance, MD simulations have been employed to study the binding of ligands to biological targets and to understand the dynamics of organic materials. nih.gov

For a molecule like this compound, MD simulations could reveal how the methoxy and methyl groups influence the planarity of the carbazole ring system and the rotational barriers around the single bonds. This information is crucial for understanding how the molecule might interact with a biological receptor or how it packs in a solid-state material. The flexibility of the methoxy group, for example, could allow the molecule to adopt different conformations to fit into a binding pocket.

In Silico Prediction of Molecular Interactions

In silico methods are widely used in drug discovery and materials science to predict how a molecule will interact with other molecules, including biological targets or other components of a material.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein.

Numerous studies have reported the molecular docking of carbazole derivatives against various biological targets, highlighting their potential as therapeutic agents. For example, novel carbazole derivatives have been docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, to understand their binding mode. tandfonline.com In another study, 9H-carbazole linked to 4-nitrophenol (B140041) was docked against human topoisomerase-I and II-DNA receptors, suggesting its potential as a breast cancer inhibitor. worldscientific.comresearchgate.net Furthermore, carbazole derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2), with docking studies providing insights into their ATP-competitive binding mechanism. nih.gov

Although no specific docking studies for this compound were identified, these examples demonstrate that the carbazole scaffold is a versatile platform for designing molecules that can interact with a wide range of biological targets. The methoxy and methyl groups of the target compound would play a significant role in defining its binding specificity and affinity.

Table 2: Examples of Molecular Docking Studies on Carbazole Analogues

| Carbazole Analogue | Biological Target | Key Findings | Source |

| 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles/thiazolidinones | VEGFR-2-KDR | Investigation of binding mode for potential anticancer activity. | tandfonline.com |

| 3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazole | Human Topoisomerase-I and II-DNA | Predicted to act as an inhibitor of breast cancer-causing receptors. | worldscientific.comresearchgate.net |

| 9H-Carbazole-1-carboxamides | Janus Kinase 2 (JAK2) | Identified as potent and selective ATP-competitive inhibitors. | nih.gov |

| 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole | Tyrosyl-tRNA synthetase and Beta-Ketoacyl-Acp Synthase III | Strong binding energies suggest potential as an antimicrobial agent. | tandfonline.comnih.gov |

Computational Assessment of Pharmacokinetic-Relevant Parameters (e.g., binding affinity prediction)

Computational tools are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, collectively known as pharmacokinetics. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties.

While specific ADME predictions for this compound are not available in the public domain, general principles can be applied. The "drug-likeness" of a compound is often assessed using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Binding affinity, a key pharmacokinetic parameter, is often estimated from molecular docking studies through scoring functions that calculate the binding energy between the ligand and the target. As seen in the docking studies of carbazole analogues, binding energies are reported to quantify the strength of the interaction. tandfonline.comnih.gov

Chemical Reactivity and Reaction Mechanisms of 6 Methoxy 1 Methyl 9h Carbazole Analogues

Oxidation Reactions and Derived Quinone Formation

The carbazole (B46965) nucleus is susceptible to oxidation, a reaction that can be modulated by the substituents on the aromatic rings. For analogues of 6-Methoxy-1-methyl-9H-carbazole, oxidation can lead to the formation of quinone derivatives, which are a significant class of reactive metabolites. This transformation is often mediated by enzymatic systems, such as cytochromes P450, or by chemical oxidants.

The oxidation process typically involves the hydroxylation of the carbazole ring, followed by a subsequent oxidation to the corresponding quinone. The presence of the electron-donating methoxy (B1213986) group can influence the regioselectivity of this oxidation. For instance, the metabolic oxidation of certain aromatic compounds can proceed through one or two-step pathways to yield highly reactive quinone species. organic-chemistry.org These quinones are characterized by their electrophilic nature and can readily react with biological nucleophiles.

High-potential para-quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil (B122849) are commonly used reagents that facilitate oxidation, often through a hydride abstraction mechanism. organic-chemistry.org The oxidation of carbazole derivatives, however, can also proceed through different mechanisms depending on the specific reagent and reaction conditions.

Table 1: Examples of Oxidation Reactions of Carbazole Analogues

| Starting Material Analogue | Reagent/Condition | Product Type | Reference |

| Generic Carbazole Derivative | Metabolic Oxidation (e.g., Cytochrome P450) | Quinone Derivative | organic-chemistry.org |

| 7-Methoxy-1,6-dimethyl-9H-carbazole | General Oxidation | Quinone Derivative | rsc.org |

| Tetrahydroquinoline derivative | 3.0 eq chloranil | Substrate/chloranil ketal adduct | organic-chemistry.org |

This table provides illustrative examples of oxidation reactions that carbazole analogues can undergo.

Reduction Reactions

Analogues of this compound can undergo various reduction reactions, targeting different functionalities within the molecule. A notable example is the reduction of a nitro group to an amino group on the carbazole skeleton. This transformation is efficiently achieved through catalytic transfer hydrogenation, using reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This method is advantageous as it proceeds under mild conditions and avoids the use of gaseous hydrogen. mdpi.com

Another key reduction reaction involves the use of sodium borohydride (B1222165) (NaBH₄) to reduce iminium salts derived from carbazole precursors. ptfarm.pl This reaction is a crucial step in the synthesis of more complex, polycyclic carbazole derivatives, converting the C=N⁺ bond to a C-N single bond.

Furthermore, carbazole derivatives themselves can act as powerful single-electron photoreductants. nsf.gov Upon photoexcitation, they can reduce various substrates, such as aryl halides, in a process known as hydrodehalogenation. nsf.govacs.org

Table 2: Selected Reduction Reactions of Carbazole Analogues

| Substrate | Reagent/Condition | Product | Reference |

| Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate | Hydrazine monohydrate, 10% Pd/C, MeOH, reflux | Dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate | mdpi.com |

| Intermediate iminium salt | NaBH₄, Methanol, room temperature | Reduced tetrahydro derivative | ptfarm.pl |

| 4-Bromobenzonitrile | Carbazole derivative (photocatalyst), 365 nm light, DIPEA, DMA | Benzonitrile | acs.org |

This table highlights different methodologies for the reduction of carbazole analogues and their derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Carbazole Ring

While electrophilic substitutions are common for electron-rich aromatics, nucleophilic substitution reactions on the carbazole ring are also possible, particularly when the ring is activated by electron-withdrawing groups or through the formation of specific intermediates. For instance, in the related indole (B1671886) system, a 1-methoxy substituent can facilitate regioselective nucleophilic attack at the 2-position. chim.it A similar principle can apply to carbazole analogues, where the methoxy group on the nitrogen could potentially activate the adjacent positions towards nucleophiles. The substitution of a halogen on the carbazole ring with a strong nucleophile is another example of this type of reaction. researchgate.net

The development of synthetic methods has also enabled the functionalization of carbazoles through transition metal-catalyzed C-H activation, which provides an alternative to classical electrophilic substitution. chim.it

Photochemical Reactivity and Energy Transfer Processes

Carbazole derivatives, including analogues of this compound, exhibit significant photochemical reactivity. Their strong electron-donating capabilities make them excellent candidates for use as photoinduced single-electron reductants. nsf.gov Upon absorption of light, these molecules are promoted to an excited state with a significantly lower reduction potential, enabling them to reduce substrates that are difficult to reduce in their ground state. nsf.gov

The photophysical properties of these compounds, such as their absorption and emission spectra, are crucial for their photochemical applications. A detailed understanding of the intermolecular pathways and energy transfer mechanisms is particularly important for their use in materials science, for example, in organic light-emitting diodes (OLEDs). lookchem.com The process of energy transfer can occur from an excited donor molecule to an acceptor molecule, a fundamental process in many photochemical and photobiological systems. ptfarm.pl The efficiency of these processes is dependent on the structure of the carbazole derivative and its interaction with surrounding molecules.

Catalytic Applications of this compound Derivatives

The unique electronic and photochemical properties of carbazole derivatives have led to their application as catalysts in a variety of organic transformations.

As mentioned previously, the ability of carbazole derivatives to act as potent photoinduced single-electron reductants has been harnessed in synthetic chemistry. nsf.gov In these reactions, the carbazole derivative absorbs light and transfers an electron to a substrate, initiating a radical-based reaction cascade. A prime example is the hydrodehalogenation of aryl halides, where the carbazole photocatalyst facilitates the reduction of aryl bromides and chlorides to the corresponding arenes. nsf.govacs.org The modular nature of the carbazole scaffold allows for the fine-tuning of its photophysical and electrochemical properties by introducing different substituents, thereby optimizing its catalytic efficiency for specific reactions. nsf.gov

Table 3: Catalytic Performance of Carbazole Derivatives in Photoinduced Hydrodehalogenation

| Carbazole Photocatalyst | Substrate | Product Yield (%) | Reference |

| Carbazole 3a | 4-Bromobenzonitrile | >99 (GC Yield) | acs.org |

| Carbazole 3a | 2-Chlorobenzonitrile | 94 (GC Yield) | nsf.gov |

| Carbazole 3h | 1-Bromo-4-fluorobenzene | 74 | nsf.gov |

This table shows the effectiveness of different carbazole derivatives as photocatalysts in the reduction of aryl halides. Yields are determined by gas chromatography (GC) or are isolated yields as indicated in the source.

Carbazole derivatives have also proven to be effective photocatalysts for C-H arylation reactions. nih.gov In these transformations, a C-H bond on one molecule is replaced with a C-Aryl bond from another. Specifically, carbazole derivatives have been successfully employed in the C-H arylation of N-methylpyrrole with aryl chlorides. nsf.govnih.gov A significant advantage of using these carbazole catalysts is that the reactions can often proceed without the need for additives to regenerate the catalyst, which is attributed to the favorable oxidation potentials of the carbazole derivatives. nsf.govnih.gov This streamlines the reaction setup and purification process.

Table 4: Carbazole-Catalyzed C-H Arylation of N-Methylpyrrole

| Carbazole Photocatalyst | Aryl Halide Substrate | Arylated Product Yield (%) | Reference |

| Carbazole 3a | 2-Chlorobenzonitrile | 77 | nsf.gov |

| Carbazole 3e | 2-Chlorobenzonitrile | 57 | nsf.gov |

| Carbazole 3h | 2-Chlorobenzonitrile | 79 | nsf.gov |

This table illustrates the yields of the C-H arylation product using different carbazole photocatalysts.

Proton-Coupled Electron Transfer (PCET) Processes

Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process where both an electron and a proton are exchanged, often in a concerted manner. This mechanism is crucial in many biological and chemical systems as it can circumvent high-energy intermediates that would be formed in stepwise electron transfer (ET) and proton transfer (PT) pathways.

While specific studies detailing PCET mechanisms in this compound analogues are not extensively documented, the electrochemical properties of carbazole derivatives provide insight into their potential to engage in such processes. The oxidation of carbazole and its derivatives typically involves the formation of a radical cation through the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO). The stability and subsequent reactivity of this radical cation are key to understanding its potential involvement in PCET.

The general process for the oxidation of a carbazole derivative can be represented as:

In the presence of a suitable proton acceptor, this oxidized species can then lose a proton. If the electron and proton transfer steps are concerted, it constitutes a PCET reaction. The driving force for PCET is influenced by the redox potential of the carbazole derivative and the pKa of the proton acceptor.

The electrochemical behavior of carbazole derivatives has been a subject of study, revealing their capacity for electro-polymerization and the formation of conductive polymers. During electrochemical oxidation, radical cations of carbazole monomers are formed, which then couple to form dimers and eventually polymers. This process underscores the accessibility of the oxidized state of the carbazole nucleus, a prerequisite for PCET. For instance, studies on the electropolymerization of methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (B1203000) show the formation of radical cations at specific oxidation potentials, which then lead to polymer chain growth. scispace.com

The table below illustrates the typical electrochemical characteristics of functionalized carbazole derivatives, which are essential for evaluating their potential in PCET reactions.

| Carbazole Derivative | Oxidation Potential (V vs. reference) | Reversibility | Notes |

| N-ethylcarbazole | ~1.2 | Irreversible | The initial oxidation leads to the formation of a radical cation that can undergo further reactions, such as dimerization. |

| 3,6-disubstituted carbazoles | Varies with substituent | Varies | Electron-donating groups lower the oxidation potential, facilitating the formation of the radical cation. |

| Carbazole-tris(2,4,6-trichlorotriphenyl)methyl radical | Amphoteric | Reversible | These derivatives exhibit both oxidation and reduction waves, indicating their stability in different electronic states. nih.gov |

This table is representative and compiled from general knowledge of carbazole electrochemistry. Exact values can vary based on experimental conditions.

For a this compound analogue, the electron-donating methoxy and methyl groups would be expected to lower the oxidation potential compared to unsubstituted carbazole, making the formation of the radical cation more favorable. In a protic environment or in the presence of a base, this radical cation could readily undergo deprotonation. The concerted nature of this process would depend on the specific reaction conditions and the properties of the proton acceptor.

Ligand Design in Coordination Chemistry

The carbazole scaffold is a versatile platform for the design of ligands for coordination chemistry. The nitrogen atom of the carbazole ring can act as a donor, and the aromatic backbone can be readily functionalized at various positions (e.g., 3, 6, and 9) to introduce additional coordinating groups, thereby creating multidentate ligands. acs.org These ligands can be used to construct a wide array of metal complexes with interesting structural, photophysical, and catalytic properties.

Analogues of this compound can be envisioned as precursors to sophisticated ligands. The inherent electronic properties of the substituted carbazole core can influence the properties of the resulting metal complexes. The design of carbazole-based ligands often involves the introduction of donor atoms such as nitrogen (e.g., from pyridine (B92270), imidazole) or oxygen (e.g., from carboxylates, phenols) at the periphery of the carbazole unit.

A notable application of carbazole-based ligands is in the construction of porous coordination cages. osti.govrsc.orgrsc.org In this context, carbazole-3,6-dicarboxylate is a common building block. These ligands coordinate to metal ions (e.g., Cr(II), Cu(II), Mo(II)) to form discrete, cage-like structures with internal cavities. osti.govrsc.org The functionalization of the carbazole at the 9-position with aryl groups has been shown to tune the properties of these cages, such as their surface area and thermal stability, through inter-cage π-π stacking interactions. osti.govrsc.org

Another important class of carbazole-based ligands is pincer ligands. acs.org These are tridentate ligands that bind to a metal center in a meridional fashion. Carbazole-based pincer ligands, often with donor arms attached at the 1 and 8 or 3 and 6 positions, can stabilize various metal ions and support catalytic reactions. The carbazole backbone in these ligands is not just a passive scaffold but can actively participate in reactions through ligand non-innocence. acs.org

The table below presents examples of metal complexes formed with functionalized carbazole ligands, illustrating the diversity of structures and applications.

| Ligand Type | Metal Ion(s) | Complex Structure | Application/Feature |

| Carbazole-3,6-dicarboxylate | Cr(II), Cu(II), Mo(II) | M12L12 octahedral coordination cages | Porous materials for gas storage. osti.govrsc.org |

| 3,6-di(1H-imidazol-1-yl)-9H-carbazole | Ni(II), Cu(II) | 2D network and 1D chain polyoxometalates | Electrochemical sensing and catalysis. rsc.org |

| N-(2-(diphenylphosphanyl)phenyl)carbazole | Rh(I) | C1-alkylated carbazole complex | Ligand for catalysis. chim.it |

| Carbazole-based bis-oxazoline (LNL-carbazolide) | Fe | Porphyrin-like pincer complex | Asymmetric epoxidation catalysis. acs.org |

This table provides representative examples of metal complexes with carbazole-based ligands and is based on findings from the cited literature.

Mechanistic Biological Studies of 6 Methoxy 1 Methyl 9h Carbazole Derivatives in Vitro Focus

Modulation of Cellular Signaling Pathways

Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition (e.g., STAT3)

The Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3, is a critical regulator of cell proliferation, differentiation, and apoptosis. researchgate.net Its persistent activation is linked to the development and progression of various cancers, making it a significant therapeutic target. researchgate.net Research has demonstrated that carbazole (B46965) compounds can inhibit STAT3-mediated transcription. researchgate.net

While direct studies on 6-Methoxy-1-methyl-9H-carbazole are limited, investigations into the broader carbazole class have revealed inhibitory effects on STAT3. For instance, a review on carbazole derivatives highlighted that some of these compounds can effectively inhibit STAT3 activation. researchgate.net Specifically, certain N-alkylcarbazole derivatives substituted at positions 2, 4, and 6 have demonstrated significant inhibitory activity against STAT3, with some compounds inhibiting its activation by as much as 95%. researchgate.net

One proposed mechanism for STAT3 inhibition by carbazoles involves the modulation of upstream regulators. A crucial prerequisite for the activation of STAT3 is the activation of the small GTPase Rac. nih.gov It has been shown that carbazole can markedly hamper the activation of Rac induced by Vascular Endothelial Growth Factor (VEGF) in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This suggests that the anti-STAT3 activity of some carbazoles may occur through an indirect mechanism involving the suppression of Rac activation, rather than direct inhibition of STAT3 phosphorylation. nih.gov

It is important to note that these findings are based on studies of various carbazole derivatives, and further research is needed to determine if this compound specifically employs this or other mechanisms to modulate the STAT3 pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Modulation

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane protein that, upon activation, triggers a cascade of downstream signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a common feature in many cancers.

Despite the extensive research into the biological activities of carbazole derivatives, current scientific literature, based on the conducted searches, does not provide specific information on the modulation of the EGFR signaling pathway by this compound or its closely related derivatives. Studies on other heterocyclic compounds, such as pteridine (B1203161) and imidazole (B134444) derivatives, have shown EGFR inhibitory activity, highlighting the potential for various scaffolds to target this pathway. nih.govmedchemexpress.com However, a direct link between the this compound structure and EGFR modulation has not been established in the available research.

Rac Signaling Pathway Modulation

The Rac family of small GTPases acts as molecular switches that regulate a wide array of cellular processes, including cytoskeletal organization, cell proliferation, and signal transduction. researchgate.net As mentioned previously, Rac activation is a critical upstream event for the activation of the STAT3 signaling pathway. nih.gov

A significant finding from a review on carbazole derivatives is that carbazole can markedly hamper the activation of Rac in HUVECs stimulated with VEGF. nih.gov This inhibitory effect on Rac activation provides a potential mechanism by which carbazole derivatives may exert their biological effects, including the downstream inhibition of STAT3. The modulation of the Rac signaling pathway represents a key area of investigation for understanding the broader cellular impacts of carbazole compounds. However, specific studies confirming this activity for this compound are currently unavailable.

p53 Pathway Activation and Regulation

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. nih.gov Reactivation of p53 function in cancer cells is a promising therapeutic strategy. scite.ainih.goviosrjournals.org

While direct evidence for this compound is lacking, several studies have demonstrated that other carbazole derivatives can activate the p53 pathway. For example, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis and senescence in melanoma cells through the activation of p53. nih.govmdpi.com This compound was found to upregulate caspase activities in a p53-dependent manner. mdpi.com

Another synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), induced apoptosis in human breast cancer MCF-7 cells, which was accompanied by an increase in p53 levels. nih.gov These findings suggest that the carbazole scaffold has the potential to be chemically modified to create compounds that can effectively activate the p53 pathway. Further investigation is required to ascertain if this compound shares this capability.

mTOR and NF-kB Signaling Interference

The mammalian target of rapamycin (B549165) (mTOR) and nuclear factor-kappa B (NF-κB) are two central signaling pathways that regulate cell growth, proliferation, survival, and inflammation. There is significant crosstalk between these two pathways, with mTOR being able to modulate NF-κB activity through various mechanisms. nih.govnih.gov

A study on 3-Methoxy carbazole, a structurally related compound, demonstrated its ability to suppress the NF-κB signaling pathway in human breast cancer cells. researchgate.net This compound was shown to inhibit the gene expression of NF-κB, leading to reduced cell viability and induction of apoptosis. researchgate.net Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on the NF-κB pathway.

The interplay between mTOR and NF-κB is complex. Akt, an upstream activator of mTOR, can also activate NF-κB. nih.gov Furthermore, mTOR itself can control NF-κB activity through its interaction with IKK (IκB kinase), a key enzyme in the NF-κB signaling cascade. nih.gov Therefore, compounds that interfere with mTOR signaling could consequently impact NF-κB activity. While direct evidence for this compound's effect on mTOR is not available, its potential to modulate NF-κB, as suggested by the study on 3-Methoxy carbazole, warrants further investigation into its role in the broader mTOR/NF-κB signaling network.

Nucleic Acid Interaction Mechanisms

The ability of small molecules to interact with nucleic acids, such as DNA and RNA, can lead to significant biological effects, including the inhibition of replication and transcription, and the induction of cell death. The planar aromatic structure of the carbazole nucleus suggests a potential for such interactions.

While specific studies on the nucleic acid binding properties of this compound are not present in the reviewed literature, research on other carbazole derivatives has provided insights into this possibility. A study investigating two novel carbazole derivatives revealed that they could bind to both duplex DNA and G-quadruplex DNA structures. nih.gov Confocal fluorescence imaging showed that one of the compounds primarily localized in the nucleus of HepG2 cells, indicating its ability to cross the cell membrane and accumulate in the vicinity of nucleic acids. nih.gov

Furthermore, a study on 5,8-Dimethyl-9H-carbazole derivatives found that some of these compounds could inhibit the activity of human topoisomerases I and II. uni.lu Topoisomerases are enzymes that are critically involved in managing the topology of DNA during replication, transcription, and repair. Their inhibition can lead to DNA damage and cell death. The ability of these carbazole derivatives to inhibit topoisomerases suggests an indirect form of interaction with nucleic acid processes.

These findings highlight the potential for the carbazole scaffold to serve as a basis for the development of nucleic acid-interacting agents. However, the specific nature and affinity of the interaction of this compound with DNA or RNA remain to be elucidated through direct experimental studies.

Data Tables

Table 1: In Vitro Biological Activities of Selected Carbazole Derivatives

| Compound/Derivative Class | Target Pathway/Molecule | Observed Effect | Cell Line(s) | Reference(s) |

| N-alkylcarbazole derivatives | STAT3 | Inhibition of activation (up to 95%) | Not specified | researchgate.net |

| Carbazole | Rac | Hampered VEGF-induced activation | HUVEC | nih.gov |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | p53 | Activation, leading to apoptosis and senescence | Melanoma cells | nih.govmdpi.com |

| 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) | p53 | Increased protein levels, leading to apoptosis | MCF-7 | nih.gov |

| 3-Methoxy carbazole | NF-κB | Suppression of signaling pathway | MCF-7 | researchgate.net |

| Novel Carbazole Derivatives | Duplex DNA and G-quadruplex DNA | Binding | HepG2 | nih.gov |

| 5,8-Dimethyl-9H-carbazole derivatives | Topoisomerase I and II | Inhibition of enzyme activity | Not specified | uni.lu |

DNA Intercalation Studies

Derivatives of the carbazole nucleus are known to interact with DNA, a critical step in the mechanism of action for many anticancer agents. Some carbazole derivatives have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

For instance, studies on various carbazole derivatives have demonstrated their ability to bind to DNA. Spectroscopic methods, such as UV-Vis absorption and fluorescence spectroscopy, are commonly employed to investigate these binding properties. The binding constants (Kb) derived from these studies provide a quantitative measure of the affinity of the compounds for DNA. For example, certain imino-methoxy derivatives have shown moderate binding constants to DNA. nih.gov

Furthermore, research has explored the binding of carbazole derivatives to different DNA structures, such as G-quadruplex DNA, which are found in telomeres and oncogene promoter regions. Some novel carbazole derivatives have exhibited a higher binding affinity for G-quadruplex DNA compared to duplex DNA. nih.gov This preferential binding suggests a potential for targeted anticancer activity. The stoichiometry of this binding has also been investigated, with some compounds showing a 2:1 compound-to-G-quadruplex ratio. nih.gov

It is important to note that while the broader class of carbazole derivatives has been studied for DNA intercalation, specific data for this compound in this context is still emerging. However, the established DNA-binding capacity of related compounds provides a strong rationale for investigating this mechanism for the target molecule and its derivatives.

DNA Damage Induction and Adduct Formation

Beyond simple intercalation, some carbazole derivatives have been shown to induce more direct forms of DNA damage, including the formation of DNA adducts. DNA adducts are segments of DNA that have become covalently attached to a chemical, in this case, a carbazole derivative or its metabolite. The formation of these adducts can lead to mutations and cell death if not repaired.

For example, studies on 7H-dibenzo[c,g]carbazole (DBC) and its N-methyl and 5,9-dimethyl derivatives have demonstrated their ability to form DNA adducts. nih.gov The extent of adduct formation was found to be dependent on the specific derivative and the metabolic enzymes present, such as cytochrome P450 (CYP) 1A1 and 1A2. nih.gov For instance, DBC and its N-methyl derivative formed the highest levels of DNA adducts in cells expressing CYP1A1. nih.gov

Similarly, 1-methoxy-3-indolylmethylalcohol, a breakdown product of a glucosinolate found in brassicaceous vegetables, has been shown to form N2-(1-MIM)-dG and N6-(1-MIM)-dA adducts in the DNA of various mouse tissues. nih.gov The formation of these adducts was significantly influenced by the presence of sulfotransferase (SULT) 1A1. nih.gov

The induction of DNA damage by some carbazole derivatives is further supported by the observation of increased levels of phosphorylated histone H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks. nih.govnih.gov For example, the synthetic alkaloid derivative 10-methoxy-canthin-6-one (Mtx-C) was found to induce DNA damage, as evidenced by the phosphorylation of ATM, ATR, Chk1/2, p53, and H2A.X. nih.gov These findings highlight the potential of this compound derivatives to act as DNA-damaging agents, a key mechanism for their potential anticancer activity. The accumulation of these adducts can be persistent and may contribute to significant levels of DNA damage over time. researchgate.net

DNA Topoisomerase I and II Inhibition (Catalytic and Specific Isoform Inhibition)

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.govcapes.gov.br They are well-established targets for cancer chemotherapy. dntb.gov.uaresearchgate.net Several carbazole derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govmdpi.comresearchgate.net

Some carbazole derivatives act as topoisomerase poisons, stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and apoptosis. capes.gov.br Others function as catalytic inhibitors, interfering with the enzymatic activity of topoisomerases without stabilizing the cleavage complex. nih.govcapes.gov.br

For instance, certain symmetrically substituted carbazole derivatives have been identified as novel catalytic inhibitors of Topo II. nih.govnih.gov One such derivative, 3,6-di(2-furyl)-9H-carbazole, selectively inhibited the relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the Topo IIβ isoform. nih.govnih.gov This isoform selectivity is a desirable characteristic for anticancer drugs, as it may reduce off-target effects. The inhibition of Topo II by these derivatives was found to be concentration-dependent. nih.gov

Other studies have highlighted the dual inhibitory activity of some carbazole derivatives against both Topo I and Topo II. researchgate.net The structure-activity relationship of these compounds has been investigated, revealing that certain substituents on the carbazole ring can influence their inhibitory potency and selectivity. researchgate.net For example, harmine (B1663883) and its derivatives, which are structurally related to carbazoles, have shown significant Topo I inhibition but no effect on Topo II. researchgate.net Introducing a substituent at the 9-position of the β-carboline nucleus enhanced the DNA binding affinity and resulted in remarkable Topo I inhibition. researchgate.net

The ability of this compound derivatives to inhibit topoisomerases represents a significant aspect of their potential anticancer mechanism. The following table summarizes the inhibitory activities of some representative carbazole and related derivatives against topoisomerases.

| Compound/Derivative | Target Enzyme(s) | Type of Inhibition | Key Findings |

| 3,6-Di(2-furyl)-9H-carbazole | Topo IIα | Catalytic Inhibitor | Selectively inhibits the relaxation and decatenation activities of Topo IIα over Topo IIβ. nih.govnih.gov |

| Olivacine Derivatives | Topo II | Inhibitor | Compete with etoposide (B1684455) for binding to the DNA-topo II complex. mdpi.com |

| 9-Substituted Harmine Derivatives | Topo I | Inhibitor | Enhanced DNA binding and Topo I inhibition with substitution at the 9-position. researchgate.net |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo I and Topo II | Inhibitor | Showed inhibitory activity against both enzymes. researchgate.net |

| 10-methoxy-canthin-6-one (Mtx-C) | Not specified | DNA Intercalator | Confirmed as a DNA intercalator through molecular docking. nih.gov |

Interaction with Bacterial DNA and DNA Gyrase Inhibition

In addition to their effects on eukaryotic cells, some carbazole derivatives and related compounds have been investigated for their antibacterial properties, which often involve targeting bacterial DNA and essential enzymes like DNA gyrase. nih.gov DNA gyrase, a type II topoisomerase found in bacteria but not in humans, is a clinically validated target for antibiotics. nih.govnih.gov

Several novel inhibitors of bacterial DNA gyrase have been discovered, some of which are structurally related to carbazoles. nih.govresearchgate.net For example, certain psoralen (B192213) derivatives have been shown to inhibit E. coli DNA gyrase activity. nih.gov Structure-activity relationship studies have indicated that specific substitutions, such as a 9-methyl group, can enhance the anti-gyrase potency. nih.gov

Furthermore, some compounds have been identified as DNA gyrase poisons, meaning they cause gyrase-mediated DNA double- and single-stranded breaks. nih.gov One such compound, a 1,4-dihydroxynaphthalene-2-carboxylate derivative, was found to inhibit E. coli DNA gyrase with an IC50 of 50 μM and did not inhibit human topoisomerase IIα, indicating selectivity for the bacterial enzyme. nih.gov

The potential for this compound derivatives to interact with bacterial DNA and inhibit DNA gyrase is an area that warrants further investigation, as it could lead to the development of new antibacterial agents. The following table summarizes the activity of some compounds against bacterial DNA gyrase.

| Compound/Derivative | Target | IC50 | Key Findings |

| Psoralen Derivatives | E. coli DNA gyrase | Not specified | Inhibition of DNA gyrase activity; 9-methyl group enhances potency. nih.gov |

| 1-[(4-carbamoylphenyl)carbamoyl]ethyl 1,4-dihydroxynaphthalene-2-carboxylate | E. coli DNA gyrase | 50 μM | Acts as a DNA gyrase poison; no inhibition of human topoisomerase IIα. nih.gov |

| Benzothiazole Derivatives | E. coli DNA gyrase and topoisomerase IV | Low micromolar range | Weak inhibition of E. coli DNA gyrase. nih.gov |

| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | DNA gyrase | 0.0236 ± 0.45 pM | Potent inhibition of DNA gyrase. researchgate.net |

| Benzothiazole Scaffold-Based Inhibitors | E. coli DNA gyrase | < 10 nM | Strong inhibition of E. coli gyrase. diva-portal.org |

Cell Cycle Progression Modulation

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Many anticancer agents exert their effects by interfering with cell cycle progression, leading to cell cycle arrest and apoptosis. Derivatives of this compound have been shown to modulate the cell cycle, primarily by inducing arrest in the G2 phase.

G2 Phase Arrest Induction

The G2 phase is the final checkpoint before a cell enters mitosis (M phase). Arresting the cell cycle at this stage can prevent damaged cells from dividing and can trigger apoptosis. Several studies have demonstrated that carbazole derivatives and other related compounds can induce G2/M phase cell cycle arrest in various cancer cell lines. researchgate.netnih.govresearchgate.netmssm.edu

For instance, a synthetic 10-methoxy-canthin-6-one (Mtx-C) derivative was found to cause cell cycle arrest in the G2/M phase in acute myeloid leukemia cells. nih.gov This arrest was associated with the induction of a DNA damage cascade. nih.gov Similarly, pyranocarbazole derivatives have been shown to inhibit cell growth by causing cell cycle arrest at the G2/M phase. researchgate.net Flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase after treatment with these compounds. researchgate.net

A new methoxy (B1213986) derivative of chalcones also induced G2/M arrest in melanoma cells, which was linked to the generation of reactive oxygen species (ROS). nih.gov The induction of G2/M arrest by these compounds is often a consequence of the DNA damage they cause, as the cell cycle machinery halts to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.

Cyclin-Dependent Kinase (CDK) Activity Modulation (e.g., CDK1)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. nih.govdoi.org The activity of CDKs is controlled by their association with regulatory subunits called cyclins. nih.gov The cyclin B1/CDK1 complex is particularly important for the G2/M transition. Inhibition of CDK1 activity can lead to G2/M arrest.

Several indirubin (B1684374) derivatives, which are structurally related to carbazoles, have been shown to inhibit CDK1 activity in human tumor cells. nih.gov This inhibition was dose-dependent and was associated with a decrease in the CDK1 protein level and a reduction of cyclin B in complex with CDK1. nih.gov These findings strongly suggest that the inhibition of CDK activity is a major mechanism by which these derivatives exert their antitumor effects. nih.gov

Furthermore, the G2/M arrest induced by compounds like 10-methoxy-canthin-6-one (Mtx-C) has been linked to the modulation of cyclin B1 expression and an increase in the expression of CDK inhibitors such as p21 (Cip1) and p27 (Kip1). nih.gov The modulation of CDK activity by this compound derivatives represents a key mechanism underlying their ability to induce cell cycle arrest and apoptosis. The development of selective CDK inhibitors is an active area of cancer research. nih.govdoi.org

Wee1/Myt1 and FOXM1/Plk1 Signaling Pathway Modulation

Research into the specific effects of this compound derivatives on the Wee1/Myt1 and FOXM1/Plk1 signaling pathways is an emerging area of investigation. While direct evidence detailing the modulation of these pathways by this specific carbazole compound is limited, the broader class of carbazole derivatives has been implicated in cell cycle regulation, a process in which these pathways play a crucial role.

Wee1 and Myt1 are key inhibitory kinases that phosphorylate and inactivate cyclin-dependent kinase 1 (Cdk1), thereby preventing premature entry into mitosis. Overexpression of Myt1 has been identified as a mechanism of acquired resistance to Wee1 inhibitors in cancer cells. nih.gov This resistance is mediated by the functional redundancy of Myt1 and Wee1 in phosphorylating and inhibiting the Cdk1/cyclin B complex. nih.gov Upregulation of Myt1 can compensate for the inhibition of Wee1, thus maintaining the G2/M checkpoint and promoting cell survival. nih.gov The development of dual inhibitors targeting both Wee1 and Myt1 is a strategy to overcome this resistance. nih.gov

The FOXM1/Plk1 signaling axis is a critical regulator of G2/M progression and mitotic entry. FOXM1 (Forkhead box protein M1) is a transcription factor that drives the expression of numerous genes essential for mitosis, including Plk1 (Polo-like kinase 1). Plk1, in turn, can phosphorylate and activate FOXM1, creating a positive feedback loop that ensures robust mitotic entry. The anticancer potential of targeting this pathway is an active area of research.

While specific data on this compound is not yet available, the known involvement of other carbazole derivatives in cell cycle arrest suggests that modulation of the Wee1/Myt1 and FOXM1/Plk1 pathways may be a potential mechanism of their anticancer activity. Further studies are required to elucidate the precise interactions of this compound derivatives with these key cell cycle regulators.

p21 Up-regulation Mechanisms

The tumor suppressor protein p21, a cyclin-dependent kinase inhibitor (CKI), is a critical regulator of cell cycle progression and apoptosis. Its upregulation can lead to cell cycle arrest, providing time for DNA repair or, alternatively, initiating apoptosis. The induction of p21 is a common mechanism for the anticancer activity of various compounds, including some carbazole derivatives.

The upregulation of p21 can occur through both p53-dependent and p53-independent pathways. In response to DNA damage, the tumor suppressor p53 is activated and acts as a transcription factor, binding to the promoter of the CDKN1A gene (which encodes p21) and stimulating its transcription. youtube.com However, p21 expression can also be induced in the absence of functional p53 through various other transcription factors and signaling pathways.

Studies on carbazole derivatives have shown their ability to upregulate p21. For instance, neochamaejasmin A, a biflavonoid with a structure related to carbazoles, has been shown to up-regulate the cyclin-dependent kinase inhibitor p21 in human prostate cancer LNCaP cells. capes.gov.br This upregulation was associated with the induction of cell cycle arrest at the G1 phase. capes.gov.br The mechanism of p21 upregulation can also involve post-transcriptional regulation, affecting the stability of the p21 protein. nih.gov

While the precise mechanism by which this compound derivatives may upregulate p21 has not been fully elucidated, it is plausible that they could act through either p53-dependent or independent pathways, or by influencing the post-transcriptional stability of p21. The ability to induce p21 expression is a key aspect of the anti-proliferative effects of many anticancer agents. nih.gov

Apoptosis and Programmed Cell Death Induction

Caspase Cascade Activation (e.g., Caspase-3/7, -8, -9)

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. Initiator caspases, such as caspase-8 and caspase-9, are activated by specific upstream signals and in turn cleave and activate executioner caspases, including caspase-3 and caspase-7. nih.govnih.gov These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Several studies have demonstrated that carbazole derivatives are potent inducers of apoptosis through the activation of the caspase cascade. For example, certain carbazole alkaloids isolated from Murraya koenigii have been shown to induce apoptosis in human leukemia HL-60 cells, which was accompanied by the time-dependent activation of both caspase-9 and caspase-3. researchgate.net The use of specific caspase inhibitors confirmed that the observed apoptosis was dependent on the activity of these caspases. researchgate.net

Similarly, palindromic carbazole derivatives have been found to trigger the activation of effector caspases-3/7 in lung and colon cancer cells. nih.gov This activation is a key event in the execution phase of apoptosis induced by these compounds. The activation of initiator caspase-9 has also been observed following treatment with other synthetic carbazole derivatives, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

The table below summarizes findings on caspase activation by various carbazole derivatives in different cancer cell lines.

| Cell Line | Carbazole Derivative | Activated Caspases | Reference |

| HL-60 | Mahanine, Pyrayafoline-D, Murrafoline-I | Caspase-9, Caspase-3 | researchgate.net |

| A549, HCT-116 | Palindromic carbazole derivatives | Caspase-3/7 | nih.gov |

| THP-1 | LCY-2-CHO | Caspase-3, Caspase-8 | nih.gov |

Mitochondrial-Mediated Apoptosis Pathway Activation

The mitochondrial-mediated (or intrinsic) pathway of apoptosis is a major mechanism of programmed cell death. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Upon receiving an apoptotic stimulus, the balance shifts in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov

Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, initiating the caspase cascade. nih.gov

Carbazole derivatives have been shown to induce apoptosis primarily through the mitochondrial-mediated pathway. Studies have demonstrated that treatment with various carbazole alkaloids leads to a loss of mitochondrial membrane potential (ΔΨm), a key event preceding MOMP. researchgate.net For instance, palindromic carbazole derivatives caused a significant increase in the percentage of cells with dissipated mitochondrial membrane potential in both A549 and HCT-116 cancer cells. nih.gov This dissipation was observed through changes in the fluorescence of the JC-1 dye, which shifts from red (in healthy mitochondria) to green (in mitochondria with low ΔΨm). nih.gov

The table below presents data on the effects of carbazole derivatives on mitochondrial function in cancer cells.

| Cell Line | Carbazole Derivative | Effect on Mitochondria | Reference |

| HL-60 | Mahanine, Pyrayafoline-D, Murrafoline-I | Loss of mitochondrial membrane potential | researchgate.net |

| A549, HCT-116 | Palindromic carbazole derivatives | Dissipation of mitochondrial outer membrane potential | nih.gov |

| K562 | Carborane derivatives of 1,2,3-triazole | Depolarization of mitochondrial membrane | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Cleavage

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in various cellular processes, including DNA repair and programmed cell death. PARP-1, the most abundant member, is a key substrate for activated caspase-3. During apoptosis, caspase-3 cleaves PARP-1 into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. nih.govnih.gov This cleavage inactivates PARP-1, preventing it from carrying out its DNA repair functions and conserving cellular energy (ATP) that would otherwise be depleted in a futile cycle of DNA repair. The detection of the 89 kDa PARP-1 fragment is widely used as a biochemical marker of apoptosis. researchgate.netresearchgate.net

Several studies have confirmed that carbazole derivatives induce apoptosis that is associated with the cleavage of PARP. Western blot analysis of cancer cells treated with various carbazole compounds has shown a decrease in the full-length PARP-1 protein and a corresponding increase in the 89 kDa cleavage product. researchgate.netnih.gov This indicates that the apoptotic pathway induced by these compounds culminates in the activation of caspase-3 and the subsequent cleavage of PARP.

The cleavage of PARP by carbazole derivatives has been observed in various cancer cell lines, further solidifying its role as a key event in their mechanism of action.

Reactive Oxygen Species (ROS) Overproduction and Oxidative Stress Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While low levels of ROS are involved in normal cellular signaling, excessive production leads to oxidative stress, a condition characterized by damage to cellular components including DNA, proteins, and lipids. nih.gov Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-inducing agents. The deliberate induction of ROS overproduction is a therapeutic strategy to selectively kill cancer cells. nih.govrsc.org

Some studies suggest that the anticancer activity of certain carbazole derivatives may be linked to the induction of ROS and oxidative stress. For example, the biflavonoid neochamaejasmin A, which shares structural similarities with some carbazole derivatives, was found to induce the production of reactive oxygen species in LNCaP prostate cancer cells at higher concentrations. capes.gov.br This increase in ROS was associated with the dissipation of the mitochondrial membrane potential and the induction of apoptosis. capes.gov.br

Bax/Bcl-2 Expression Modulation

The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. nih.gov The interplay between pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself, determines the cell's fate. nih.gov A shift in the Bax/Bcl-2 ratio towards a higher pro-apoptotic presence is a key indicator of mitochondrial-mediated apoptosis. nih.gov

Studies on various carbazole derivatives have demonstrated their capacity to modulate this critical ratio, thereby inducing apoptosis in cancer cells. For instance, treatment of human breast cancer MCF-7 cells with the synthetic carbazole derivative 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) resulted in induced apoptosis, which was accompanied by a notable decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov Further research on symmetrically substituted palindromic carbazole derivatives has also confirmed their ability to trigger apoptotic cell death through the mitochondrial pathway. nih.gov This indicates that the carbazole structure is a viable scaffold for developing agents that can modulate the expression of key apoptotic regulators like Bax and Bcl-2.

Phosphatidylserine (B164497) Externalization (In Vitro Marker)

A hallmark of early apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This externalization acts as an "eat me" signal for phagocytes. In vitro, this can be detected using techniques such as Annexin V-FITC staining. nih.gov

Investigations into the apoptotic mechanisms of carbazole derivatives have utilized this marker. Confocal imaging with Annexin V-FITC was used to observe the changes in the nuclei morphology of A549 and HCT-116 cancer cells after treatment with palindromic carbazole derivatives. nih.gov The positive staining confirmed that these compounds induce apoptosis, providing clear evidence of phosphatidylserine externalization as part of their mechanism of action. nih.gov

Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated for their potential to inhibit a range of enzymes implicated in various diseases.

α-Glucosidase Inhibition (Competitive and Non-Competitive)

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Carbazole derivatives have emerged as potential inhibitors of this enzyme.

A computational study on a carbazole-pyranocoumarin conjugate, Carbazomarin-C, demonstrated its potential as an α-glucosidase inhibitor, with a predicted binding energy more favorable than the standard drug, acarbose. espublisher.comespublisher.com Further research on carbazole-based bis-thiosemicarbazones also identified these derivatives as having significant α-glucosidase inhibitory activity. researchgate.net While some studies on other heterocyclic compounds have detailed competitive and non-competitive inhibition mechanisms, the precise mode of inhibition for many carbazole derivatives is still an active area of investigation. nih.govresearchgate.netmdpi.com

Table 1: α-Glucosidase Inhibition by a Carbazole Derivative

| Compound | Target Enzyme | IC50 (mM) | Reference Compound | IC50 (mM) |

|---|---|---|---|---|

| Carbazomarin-C | α-Glucosidase | 0.22 | Acarbose | 4.89 |

Tyrosinase Inhibition and Active Site Binding (e.g., Binuclear Copper Center)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Carbazole derivatives have been identified as a new class of competitive tyrosinase inhibitors. nih.govresearchgate.net

Kinetic studies have shown that these compounds increase the substrate Km without altering the Vmax, which is characteristic of competitive inhibition. nih.gov Experimental evidence strongly suggests that these carbazole derivatives specifically bind to the binuclear copper center within the active site of the tyrosinase enzyme. nih.govresearchgate.net This interaction is believed to be in a mono-dentate fashion. nih.gov

Table 2: Tyrosinase Inhibition by Carbazole Derivatives

| Compound Type | Inhibition Mechanism | Binding Site |

|---|---|---|

| Carbazole derivatives | Competitive | Binuclear copper center in the active site |

Kinesin Spindle Protein (KSP) Inhibition (ATP-Competitive Mechanisms)

The Kinesin Spindle Protein (KSP) is essential for the formation of a functional bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy. nih.gov Research has identified carboline and carbazole derivatives as a novel class of potent KSP inhibitors. nih.govlookchem.com

These planar tri- and tetracyclic analogs have been shown to inhibit the ATPase activity of KSP in an ATP-competitive manner. nih.gov This mechanism of action leads to mitotic arrest in the prometaphase, characterized by the formation of irregular monopolar spindles. nih.gov

β-Secretase (BACE-1) Inhibition

β-Secretase (BACE-1) is a primary drug target for the treatment of Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β peptides. nih.govnih.govnih.gov Novel carbazole-containing arylcarboxamides and arylsulfonamides have been synthesized and shown to exhibit BACE-1 inhibitory activity. nih.govnih.gov

For instance, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamide derivatives with a 4-OMe substituent or a 3,4-dichloro substituent in the amidic aromatic ring have shown IC50 values of 3.8 μM and 2.5 μM, respectively. nih.gov A subsequent series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides demonstrated even greater potency, with IC50 values ranging from 1.6 to 1.9 μM. nih.gov Docking studies have been employed to understand the structure-activity relationships and to rationalize the interaction of these carbazole derivatives with the conformational and ionic states of the BACE-1 enzyme. nih.govnih.gov

Table 3: BACE-1 Inhibition by Carbazole Derivatives

| Compound Series | Substituent | IC50 (μM) |

|---|---|---|

| N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamides | 3,4-dichloro | 2.5 |

| N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamides | 4-OMe | 3.8 |

| N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides | Benzyl substituents on sulfonamide nitrogen | 1.6 - 1.9 |

Lipoxygenase Inhibition

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. cabidigitallibrary.orgphytojournal.com Inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. While direct studies on this compound are limited, research on various carbazole derivatives suggests their potential to inhibit lipoxygenase activity.

The anti-inflammatory properties of carbazole derivatives are attributed to their ability to interfere with the arachidonic acid metabolism pathway, where LOX is a key enzyme. cabidigitallibrary.orgresearchgate.net The general structure of carbazole, a tricyclic aromatic amine, provides a scaffold that can be modified to enhance its inhibitory effects. The lipophilic nature of many carbazole derivatives may facilitate their access to the active site of lipoxygenase. nih.gov

Studies on other heterocyclic compounds, such as isoxazole (B147169) derivatives, have demonstrated significant in vitro inhibition of 5-lipoxygenase (5-LOX). nih.govnih.gov For instance, certain isoxazole derivatives have shown dose-dependent inhibition of the 5-LOX pathway, with some compounds exhibiting potent activity comparable to reference drugs. nih.gov This suggests that heterocyclic scaffolds, including the carbazole nucleus, are promising for the development of LOX inhibitors. The search for dual inhibitors of both cyclooxygenase (COX) and lipoxygenase is an active area of research to develop safer anti-inflammatory agents with reduced side effects. researchgate.netnih.gov

Table 1: In Vitro Lipoxygenase Inhibitory Activity of Selected Heterocyclic Compounds

| Compound Class | Specific Derivative Example (if available) | Target Enzyme | IC₅₀ (µM) | Reference |

| Isoxazole Derivatives | C6 | 5-LOX | 3.67 | nih.gov |

| Isoxazole Derivatives | C5 | 5-LOX | 10.48 | nih.gov |

| Isoxazole Derivatives | C3 | 5-LOX | 8.47 | nih.gov |

| Thiazole Derivatives | Thiazole 2a | Lipoxygenase | Potent Inhibition | researchgate.net |

| Linoleyl Hydroxamic Acid | LHA | 5-LOX | 7 | nih.govnih.gov |

| Linoleyl Hydroxamic Acid | LHA | 12-LO | 0.6 | nih.govnih.gov |

| Linoleyl Hydroxamic Acid | LHA | 15-LO | 0.02 | nih.govnih.gov |

Note: This table presents data for related heterocyclic compounds to illustrate the potential for lipoxygenase inhibition, as direct data for this compound is not available.

Membrane Permeability Alteration Mechanisms in Microbial Cells

The antimicrobial activity of carbazole derivatives is an area of significant interest. nih.govresearchgate.net While the precise mechanisms can vary, one proposed mode of action involves the alteration of microbial cell membrane permeability. The lipophilic character of the carbazole scaffold is believed to be a key factor in this process. nih.gov

This lipophilicity may allow the compounds to intercalate into the lipid bilayer of microbial cell membranes, disrupting their structure and function. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of specific substituents on the carbazole ring can further modulate this activity.

For example, a series of N-substituted carbazoles have been synthesized and screened for their antimicrobial activities, with some showing promising results against a range of bacteria and fungi. nih.gov The introduction of moieties like 1,2,4-triazole (B32235) to the carbazole structure has been observed to enhance antifungal activity. nih.gov Similarly, certain chloro-substituted carbazole derivatives have demonstrated outstanding antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Pyrimidine carbazole 24 | C. albicans, A. fumigatus | 8.7 - 10.8 | nih.gov |